molecular formula C7H7ClO2S B042831 p-Toluenesulfonyl chloride CAS No. 98-59-9

p-Toluenesulfonyl chloride

Cat. No. B042831
Key on ui cas rn: 98-59-9
M. Wt: 190.65 g/mol
InChI Key: YYROPELSRYBVMQ-UHFFFAOYSA-N
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Patent
US04246188

Procedure details

In the same manner the o-toluenesulfonic acid-2,4,6-tribromophenyl ester can be obtained by using o-toluenesulfonyl chloride in the same molar amount instead of the para compound.
Name
o-toluenesulfonic acid-2,4,6-tribromophenyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1C=C(Br)C=C(Br)C=1OS(C1C(C)=CC=CC=1)(=O)=O.[C:21]1(C)[C:22]([S:27]([Cl:30])(=[O:29])=[O:28])=[CH:23][CH:24]=[CH:25][CH:26]=1>>[C:25]1([CH3:2])[CH:26]=[CH:21][C:22]([S:27]([Cl:30])(=[O:28])=[O:29])=[CH:23][CH:24]=1

Inputs

Step One
Name
o-toluenesulfonic acid-2,4,6-tribromophenyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)Br)Br)OS(=O)(=O)C=1C(=CC=CC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)Cl)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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